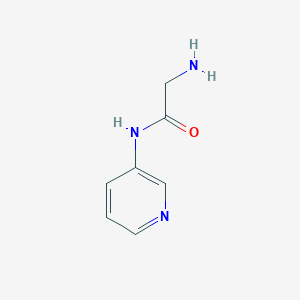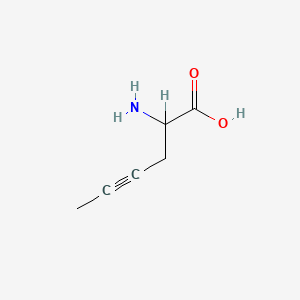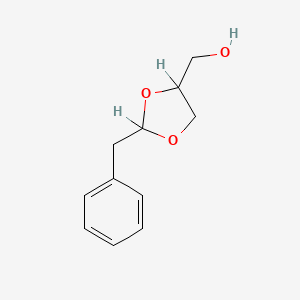
7-Methylxanthosine
Vue d'ensemble
Description
7-Methylxanthosine is a methylxanthine derivative, a class of compounds known for their stimulating effects on the central nervous system. It is a purine alkaloid derived from xanthosine and plays a crucial role in the biosynthesis of caffeine and other methylxanthines in plants . This compound is found in various plant species, including coffee, tea, and cacao, and is a key intermediate in the pathway leading to the production of caffeine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylxanthosine involves the methylation of xanthosine. The reaction is catalyzed by the enzyme this compound synthase (EC 2.1.1.158), which uses S-adenosyl-L-methionine as the methyl donor . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure enzyme activity.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for the biosynthesis pathway . This approach allows for the large-scale production of the compound under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylxanthosine undergoes various chemical reactions, including:
Methylation: Conversion of xanthosine to this compound.
Hydrolysis: Conversion of this compound to 7-Methylxanthine.
Common Reagents and Conditions:
Methylation: S-adenosyl-L-methionine as the methyl donor.
Hydrolysis: Enzymatic hydrolysis under specific pH and temperature conditions.
Major Products:
7-Methylxanthine: A key intermediate in the biosynthesis of caffeine and theobromine.
Applications De Recherche Scientifique
7-Methylxanthosine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-Methylxanthosine involves its conversion to other methylxanthines, such as caffeine and theobromine, which exert their effects by antagonizing adenosine receptors in the brain . This leads to increased neuronal activity and stimulation of the central nervous system, resulting in enhanced alertness and reduced fatigue .
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-Dimethylxanthine): Found in cacao and chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-Dimethylxanthine): Used in medicine for its bronchodilator effects.
Uniqueness: 7-Methylxanthosine is unique due to its specific role as an intermediate in the biosynthesis of caffeine and other methylxanthines. Its presence is crucial for the production of these compounds in plants, making it an essential component of the metabolic pathway .
Propriétés
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-4,5-dihydro-3H-purin-7-ium-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O6/c1-14-3-15(8-5(14)9(19)13-11(20)12-8)10-7(18)6(17)4(2-16)21-10/h3-8,10,16-18H,2H2,1H3,(H-,12,13,19,20)/p+1/t4-,5?,6-,7-,8?,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIIIQOANNLHMT-LDGWMWDYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C2C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CN(C2C1C(=O)NC(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N4O6+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















